(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzothiazole-derived benzamide featuring a bromine substituent at the 3-position of the benzamide ring, an ethyl group at the 3-position of the benzo[d]thiazole ring, and a fluorine atom at the 6-position of the same thiazole moiety. Its (E)-configuration arises from the imine-like structure of the benzothiazol-2(3H)-ylidene scaffold, which influences its electronic and steric properties.
Properties
IUPAC Name |
3-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQHYVVCSAORCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2-yl)amine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Comparison with Similar Compounds
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (e.g., compounds from EP 3 348 550A1)
These analogues lack the bromine and ethyl groups but feature a trifluoromethyl (-CF₃) group at the 6-position of the benzothiazole ring. The -CF₃ group increases lipophilicity and metabolic resistance compared to the fluorine atom in the target compound.
(b) N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
This simpler analogue lacks both bromine and fluorine substituents. The absence of electronegative groups results in reduced polarity and higher hydrophobicity. Biological studies suggest that such unsubstituted derivatives exhibit lower inhibitory activity against kinases compared to halogenated variants like the target compound .
(c) 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
The bromine at position 2 enhances reactivity in nucleophilic substitution reactions, similar to the bromine in the target compound. However, the imidazo-thiadiazole scaffold lacks the benzamide’s hydrogen-bonding capability, limiting its utility in drug design .
Biological Activity
(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a bromine atom at the 3-position and a fluorinated benzothiazole moiety, which significantly influences its biological properties.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumor progression, suggesting anticancer properties. For instance, it may inhibit key enzymes in metabolic pathways critical for cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound can disrupt bacterial cell wall synthesis, presenting a potential application as an antimicrobial agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in a study involving benzothiazole derivatives, several analogs showed IC50 values ranging from 1.27 µM to 9.09 µM against different cancer types .
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | EA.hy926 | 0.13 | |
| Compound B | HT-29 | 0.008 | |
| Compound C | MDA-MB-231 | 1.35 | |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies focusing on its interaction with microbial enzymes. It has been noted that modifications to the benzothiazole structure can enhance antimicrobial efficacy.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of several benzothiazole derivatives, including this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth, indicating the compound's potential as a chemotherapeutic agent.
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited promising antibacterial activity.
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., ethanol vs. THF) affects reaction kinetics.
- Catalyst choice (e.g., Pd/C vs. metal-free conditions) impacts yield and by-product formation .
How can synthesis protocols be optimized to enhance yield while minimizing environmental impact?
Advanced
Comparative analysis of synthetic methodologies reveals trade-offs between efficiency and sustainability:
Q. Recommendations :
- Replace halogenated solvents with ethanol/water mixtures .
- Use recyclable catalysts (e.g., immobilized Pd) to reduce waste .
What spectroscopic and analytical techniques are critical for structural validation of this compound?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., ethyl, fluoro groups) and confirms E-configuration via coupling constants .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z 415.1328) .
- ESI-MS : Determines binding stoichiometry in metal-complexation studies (e.g., 1:2 ligand-to-metal ratio) .
Q. Protocol :
How can computational methods like DFT elucidate electronic properties and reactivity trends?
Q. Advanced
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromo/fluoro substituents .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR .
Case Study :
A benzothiazole-based chemosensor showed a 150 nm bathochromic shift upon Cu²⁺ binding, validated by DFT-calculated charge transfer mechanisms .
How should researchers address contradictions in reported biological activities of benzothiazole derivatives?
Advanced
Example Contradiction : Some analogs show anticancer activity, while others exhibit antimicrobial effects.
Resolution Strategies :
Q. Data Analysis :
| Substituent | IC50 (Cancer Cells, µM) | MIC (Bacteria, µg/mL) | Reference |
|---|---|---|---|
| 3-Ethyl, 6-Fluoro | 12.5 | >100 | |
| 3-Methyl, 6-Chloro | 8.2 | 25 |
What structural features govern the compound’s reactivity in nucleophilic substitution or metal coordination?
Q. Basic
Q. Experimental Validation :
How can mechanistic studies elucidate the compound’s biological mode of action?
Q. Advanced
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates .
- Cellular Migration Assays : Evaluate anti-metastatic potential via Boyden chamber experiments (e.g., 15k analog inhibited migration at 10 µM) .
- NMR Titration : Monitor chemical shift changes upon binding to biomolecules (e.g., DNA or proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
